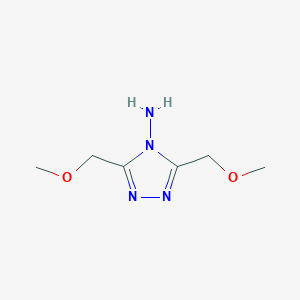

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3,5-bis(methoxymethyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c1-11-3-5-8-9-6(4-12-2)10(5)7/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTIGFLCQANSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(N1N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373503 | |

| Record name | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111853-51-1 | |

| Record name | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111853-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The synthesis is presented in a two-step process, commencing with the formation of an essential intermediate, methoxyacetyl hydrazide, followed by its cyclization to yield the target molecule.

Step 1: Synthesis of Methoxyacetyl Hydrazide

The initial step of the synthesis involves the preparation of methoxyacetyl hydrazide from the reaction of methyl methoxyacetate with hydrazine hydrate. This reaction is a standard method for the synthesis of hydrazides from their corresponding esters.

Experimental Protocol:

A mixture of methyl methoxyacetate and an excess of hydrazine hydrate is refluxed in a suitable solvent, typically a lower alcohol such as methanol or ethanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol-ether, to yield pure methoxyacetyl hydrazide.

Step 2: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

The second and final step is the cyclization of methoxyacetyl hydrazide to form the desired 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. This transformation can be achieved through the self-condensation of the hydrazide under thermal conditions.

Experimental Protocol:

Methoxyacetyl hydrazide is heated at a high temperature, typically above its melting point, for a specified period. During the heating process, the hydrazide undergoes a cyclization reaction, eliminating water and forming the 1,2,4-triazole ring. The reaction can be carried out in a high-boiling point solvent or neat. After the reaction is complete, the crude product is allowed to cool and can then be purified by recrystallization from an appropriate solvent to obtain the final 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Methyl methoxyacetate, Hydrazine hydrate | Methoxyacetyl hydrazide | Methanol | 4-6 | Reflux | 85-95 | >98 |

| 2 | Methoxyacetyl hydrazide | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | Neat | 2-4 | 180-200 | 70-80 | >99 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Spectroscopic Data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine: A Search for Available Information

A comprehensive search for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, as well as detailed experimental protocols for the synthesis and analysis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, did not yield specific information for this exact compound.

While extensive literature exists for various derivatives of the 4-amino-1,2,4-triazole scaffold, no publications containing the requested NMR or IR spectra, or a dedicated synthesis and characterization procedure for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine could be located. The available scientific literature focuses on related structures with different substituents at the 3 and 5 positions of the triazole ring.

For instance, studies on compounds such as 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine provide crystallographic details but lack the specific NMR and IR data for the methoxymethyl analogue. Other research articles report on the spectroscopic characterization of various 4-amino-1,2,4-triazole derivatives, but none match the target molecule's substitution pattern.

Due to the absence of experimental data in the public domain for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and logical workflow diagrams at this time.

Researchers and scientists interested in this specific compound would likely need to undertake its synthesis and subsequent spectroscopic analysis as a novel research endeavor. This would involve developing a synthetic route, followed by characterization using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to elucidate its structure and obtain the desired data.

Physical and chemical properties of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The 4-amino-3,5-disubstituted-4H-1,2,4-triazole subclass, in particular, has garnered significant attention for its potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] This technical guide focuses on the physical and chemical properties, a proposed synthesis pathway, and potential biological significance of a specific, likely novel, derivative: 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine are unavailable, the following table summarizes the known properties of related 4-amino-3,5-disubstituted-4H-1,2,4-triazole derivatives to provide an estimated profile.

| Property | Value for Analogous Compounds | Reference |

| Molecular Formula | C₁₂H₁₀N₆ (for 3,5-di-2-pyridyl analog) | [3] |

| Molecular Weight | 238.25 g/mol (for 3,5-di-2-pyridyl analog) | [3] |

| Melting Point | 182-184 °C (for 3,5-di-2-pyridyl analog) | |

| Appearance | Typically white to off-white crystalline solids | General observation |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF | [4] |

| Spectroscopic Data | Characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectra are expected. For example, ¹H NMR may show signals for aminoprotons, methoxy protons, and methylene protons. | [4][5] |

Experimental Protocols

A plausible synthetic route for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is proposed based on established methods for the synthesis of analogous compounds.[6]

Proposed Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

This proposed synthesis involves a two-step process starting from methoxyacetic acid and hydrazine hydrate.

Step 1: Synthesis of Methoxyacetic Acid Hydrazide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methoxyacetic acid and an excess of hydrazine hydrate.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the excess hydrazine hydrate is removed under reduced pressure.

-

The resulting crude methoxyacetic acid hydrazide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

-

In a round-bottom flask, the methoxyacetic acid hydrazide obtained from the previous step is heated at a high temperature (typically 150-200°C) in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, or by heating with another equivalent of methoxyacetic acid.[6]

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated product is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify the presence of functional groups such as N-H (amine), C-N, C=N, and C-O.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 4-amino-1,2,4-triazole are known to possess a broad spectrum of biological activities.[1][2] While the specific activities of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine have not been reported, it may exhibit one or more of the following properties based on its structural class:

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are effective against a range of bacteria and fungi.[7]

-

Anticonvulsant Activity: Some 4-amino-4H-1,2,4-triazole derivatives have shown potent anticonvulsant effects, potentially through interaction with the GABA-A receptor.[1]

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[8][9]

-

Anti-inflammatory Activity: The 1,2,4-triazole scaffold is present in some compounds with anti-inflammatory properties.[1]

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and mechanisms of action of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-amino-3,5-disubstituted-4H-1,2,4-triazoles, which is applicable to the proposed synthesis of the title compound.

Caption: Generalized synthesis workflow for 4-amino-3,5-disubstituted-4H-1,2,4-triazoles.

Conclusion

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine represents an unexplored molecule within the pharmacologically significant class of 4-amino-1,2,4-triazoles. Based on the chemistry of its analogs, a straightforward synthetic route can be proposed. The anticipated physicochemical properties and potential for a wide range of biological activities make this compound a person of interest for further investigation in the field of medicinal chemistry. Experimental validation of the proposed synthesis and a thorough biological evaluation are crucial next steps in unlocking the potential of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity » Growing Science [growingscience.com]

- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Introduction

Experimental Protocols

The synthesis and crystallographic analysis of the title compound, C₁₆H₁₆N₄O₂, were conducted following established methodologies.

Synthesis and Crystallization

The compound was synthesized according to a previously reported literature method.[1] Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization from an aqueous methanol solution.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX diffractometer for X-ray intensity data collection. The data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved using direct methods and refined on F² by full-matrix least-squares using the SHELXL97 software package.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details for 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆N₄O₂ |

| Formula Weight | 296.33 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 11.2232 (9) Å |

| b | 7.2386 (6) Å |

| c | 17.9766 (14) Å |

| α | 90° |

| β | 107.147 (1)° |

| γ | 90° |

| Volume | 1395.51 (19) ų |

| Z | 4 |

| Calculated Density | 1.410 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 624 |

| Crystal Size | 0.40 x 0.20 x 0.10 mm |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| θ range for data collection | 1.9° to 27.5° |

| Reflections collected | 12717 |

| Independent reflections | 3459 [R(int) = 0.086] |

| Reflections with I > 2σ(I) | 2709 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3459 / 5 / 417 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.147 |

| R indices (all data) | R1 = 0.147, wR2 = not reported |

| Largest diff. peak and hole | 0.48 and -0.29 e.Å⁻³ |

Structural Analysis

The asymmetric unit of the title compound contains two independent molecules, which are related by a non-crystallographic center of inversion.[1][2] The central 1,2,4-triazole ring is essentially planar. The two methoxy-substituted phenyl rings are twisted out of the mean plane of the triazole ring. In one of the independent molecules, the dihedral angles between the triazole ring and the two phenyl rings are 19.3 (1)° and 21.4 (1)°.[1][2] In the other molecule, these angles are 16.3 (1)° and 18.1 (1)°.[1][2]

In the crystal structure, adjacent molecules are linked by N—H···N hydrogen bonds between the amino group and a nitrogen atom of the triazole ring, forming chains that run along the a-axis direction.[1][2]

Visualization

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Intermolecular hydrogen bonding forming a chain.

References

An In-depth Technical Guide to the Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 4-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution at the 3 and 5 positions of the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the synthesis of the 3,5-bis(methoxymethyl) substituted analog, detailing the necessary starting materials and experimental procedures.

Synthetic Pathways

The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles can be achieved through several established routes. The most common and direct methods involve the cyclization of hydrazine with either nitriles or acid hydrazides. These approaches offer a reliable and efficient means to construct the desired heterocyclic core.

Pathway 1: From Methoxyacetonitrile

A primary and efficient route to symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles involves the reaction of the corresponding nitrile with a hydrazine salt in the presence of excess hydrazine hydrate.[1] This one-pot synthesis is advantageous due to its simplicity and the ready availability of the starting materials. For the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, the key starting material is methoxyacetonitrile.

The proposed reaction mechanism involves the initial formation of a hydrazidine intermediate from the reaction of the nitrile with hydrazine. A second molecule of the nitrile then reacts with the hydrazidine, followed by cyclization and elimination of ammonia to yield the 4-amino-1,2,4-triazole ring.

Pathway 2: From Methoxyacetylhydrazide

An alternative and equally viable synthetic strategy begins with the corresponding acid hydrazide. In this method, two equivalents of the acid hydrazide are condensed to form the 3,5-disubstituted-4-amino-1,2,4-triazole. This method has been successfully employed for the synthesis of various analogs, such as 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine from 4-methoxybenzohydrazide.[2] For the target molecule, the required starting material is methoxyacetylhydrazide.

This pathway proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclization with the elimination of water and hydrazine to afford the final product.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine based on the aforementioned pathways.

Protocol 1: Synthesis from Methoxyacetonitrile

Materials:

-

Methoxyacetonitrile

-

Hydrazine dihydrochloride (or sulfate)

-

Hydrazine hydrate (99-100%)

-

Ethylene glycol (or diethylene glycol)

-

Ethanol

Procedure:

-

A mixture of methoxyacetonitrile (2.0 eq), hydrazine dihydrochloride (1.0 eq), and an excess of hydrazine hydrate (10.0 eq) in ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

The reaction mixture is heated to 130-140 °C under a nitrogen atmosphere and maintained at this temperature for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Protocol 2: Synthesis from Methoxyacetylhydrazide

Materials:

-

Methoxyacetylhydrazide

-

Dimethyl sulfoxide (DMSO) or a high-boiling point solvent

-

Ethanol

Procedure:

-

Methoxyacetylhydrazide (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO) in a round-bottom flask fitted with a reflux condenser.

-

The solution is heated to reflux and maintained at this temperature for 8-16 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

Purification of the crude product is achieved by recrystallization from ethanol or a similar solvent.

Data Presentation

The following tables summarize the key starting materials and expected product characteristics.

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Supplier |

| Methoxyacetonitrile | C₃H₅NO | 71.08 | Starting Material | Commercially Available |

| Methoxyacetylhydrazide | C₃H₈N₂O₂ | 104.11 | Starting Material | Commercially Available |

| Hydrazine Dihydrochloride | H₆Cl₂N₂ | 104.97 | Reagent | Commercially Available |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent/Solvent | Commercially Available |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Solvent | Commercially Available |

| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | Solvent | Commercially Available |

Table 2: Product Characterization

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |

| 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | C₆H₁₂N₄O₂ | 172.18 | 70-90 | To be determined | White to off-white solid |

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Caption: Synthetic routes to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

References

IUPAC name and CAS number for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and materials science. It provides a detailed overview of a specific 3,5-disubstituted-4H-1,2,4-triazol-4-amine derivative. Extensive searches for the compound 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine did not yield any publicly available data, including its IUPAC name, CAS number, synthesis, or experimental data. This suggests that it may be a novel or uncharacterized compound.

Therefore, this guide will focus on a closely related, well-characterized analogue: 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine . The structural difference is the presence of methoxyphenyl groups instead of methoxymethyl groups at the 3 and 5 positions of the triazole ring. This document will provide comprehensive information on its chemical identity, structural data, and synthesis, adhering to the specified formatting requirements.

Chemical Identification and Properties

The compound of focus is a symmetrical 4-amino-1,2,4-triazole derivative with two 4-methoxyphenyl substituents.

| Identifier | Value |

| IUPAC Name | 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine |

| CAS Number | Not explicitly found in searches, but the structure is well-defined in the literature. |

| Molecular Formula | C₁₆H₁₆N₄O₂ |

| Molecular Weight | 296.33 g/mol |

Structural and Crystallographic Data

The molecular structure of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has been determined by X-ray crystallography. The compound crystallizes with two independent molecules in the asymmetric unit, which are related by a non-crystallographic center of inversion.[1] The central five-membered triazole ring is planar. However, the two phenylene rings are twisted out of the mean plane of the triazole ring.[1] In the crystal lattice, adjacent molecules are linked by amine–triazole N—H⋯N hydrogen bonds, forming chains that run along the a-axis.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.2232 (9) |

| b (Å) | 7.2386 (6) |

| c (Å) | 17.9766 (14) |

| β (°) | 107.147 (1) |

| Volume (ų) | 1395.51 (19) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.10 |

| Temperature (K) | 100 |

| R[F² > 2σ(F²)] | 0.054 |

| wR(F²) | 0.147 |

| Goodness-of-fit (S) | 1.06 |

Experimental Protocols

Synthesis of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

The synthesis of this compound has been reported, and crystals for structural analysis were obtained through recrystallization from aqueous methanol.[1] A general synthetic scheme for related symmetrical 4-amino-1,2,4-triazoles involves the condensation of an acid hydrazide. For this specific compound, 4-methoxybenzohydrazide would be the starting material, which is condensed in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Caption: General synthesis workflow for the target molecule.

X-ray Crystallography Experimental Workflow

The collection and refinement of crystallographic data provide insight into the molecule's three-dimensional structure.

References

A Comprehensive Technical Guide to the Biological Activities of 4-Amino-1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. Derivatives incorporating this heterocyclic ring have demonstrated significant potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth overview of the pharmacological potential of 4-amino-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of synthetic and experimental workflows.

General Synthesis Pathway

The synthesis of 4-amino-1,2,4-triazole derivatives often involves a multi-step process. A common route begins with the reaction of a hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the core 4-amino-1,2,4-triazole-3-thiol ring.[4][5] This intermediate can then be reacted with various aldehydes or ketones to produce Schiff bases, which can be further modified to yield a diverse library of derivatives.[4][6]

Anticancer Activity

Nitrogen-containing heterocycles, particularly 1,2,4-triazole derivatives, are pivotal in the development of novel antineoplastic drugs.[1] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, with some exhibiting high cytotoxicity against tumor cells while remaining less harmful to normal cells.[1] The mechanism of action for some derivatives involves coordinating with the heme present at receptor sites.[1]

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of 4-amino-1,2,4-triazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| 4-amino-1,2,4-triazole Schiff base | A549 | Lung | 144.1 ± 4.68 µg/mL | [7] |

| 4-amino-1,2,4-triazole Schiff base | Bel7402 | Liver | 195.6 ± 1.05 µg/mL | [7] |

| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | HCT116 | Colon | 0.37 µM | [1] |

| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | HeLa | Cervical | 2.94 µM | [1] |

| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | PC-3 | Prostate | 31.31 µM | [1] |

| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 | Breast | 4.23 µM | [8] |

| 4,5-disubstituted-1,2,4-triazol-3-thione | HepG2 | Liver | 16.46 µM | [8] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7][9]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-amino-1,2,4-triazole derivative solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).[10]

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[7][10]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[10]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

4-amino-1,2,4-triazole derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][11][12] The presence of different substituents on the triazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.

Quantitative Data: Antibacterial and Antifungal Activity

Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in millimeters (mm).

| Compound Class | Microorganism | Activity Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Triazole-Thiol Schiff Base (4c) | S. aureus | Antibacterial | 16 | - | [4] |

| Triazole-Thiol Schiff Base (4c) | B. subtilis | Antibacterial | 20 | - | [4] |

| Triazole-Thiol Schiff Base (4e) | E. coli | Antibacterial | 25 | - | [4] |

| Triazole-Thiol Schiff Base (4e) | S. typhi | Antibacterial | 31 | - | [4] |

| Triazole-Thiol Schiff Base (4e) | C. albicans | Antifungal | 24 | - | [4] |

| Triazole-Thiol Schiff Base (4e) | A. niger | Antifungal | 32 | - | [4] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Antibacterial | - | 18.33 ± 0.57 | [5] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C. albicans | Antifungal | - | 19.33 ± 0.57 | [5] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[13][14] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile microbial culture broth

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at known concentrations

-

Positive control (standard antibiotic/antifungal) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum by growing the microorganism in a suitable broth to a turbidity matching the 0.5 McFarland standard.[15]

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of the agar plates with the prepared inoculum to create a microbial lawn.[15][16]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[13][14]

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]

-

Pre-diffusion (Optional): Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds before microbial growth begins.[13]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).[15][16]

-

Data Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[17]

Anticonvulsant Activity

Certain 4-amino-1,2,4-triazole derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[18] These compounds are thought to exert their effects through various mechanisms, including interaction with the GABA-A receptor.[2] Their performance is often compared to standard antiepileptic drugs like phenytoin.

Quantitative Data: In Vivo Anticonvulsant Activity

Anticonvulsant activity is typically assessed in animal models by determining the dose that protects 50% of animals from seizures (ED₅₀) or by the percentage of protection at a given dose.

| Compound Series | Dose (mg/kg) | % Protection | Neurotoxicity | Reference |

| 3b | 30 | 75% | 0/8 | [19] |

| 3b | 100 | 100% | 0/8 | [19] |

| 5d | 30 | 75% | 0/8 | [19] |

| 5d | 100 | 100% | 0/8 | [19] |

| TP-427 (ED₅₀) | 40.9 - 64.9 | 50% | - | [20] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[21][22] The test measures a compound's ability to prevent seizure spread.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock generator with corneal electrodes

-

Anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline)

-

Test compounds and vehicle

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment for several days.[23] On the day of the test, administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

-

Anesthesia: Prior to stimulation, apply a drop of the anesthetic/electrolyte solution to the corneas of each animal to provide local anesthesia and ensure good electrical contact.[21][24]

-

Seizure Induction: At the time of peak effect of the compound, deliver an electrical stimulus through the corneal electrodes. Typical parameters for mice are 50 mA of a 60 Hz alternating current for 0.2 seconds.[21][24]

-

Observation: Immediately after stimulation, observe the animal for the characteristic behavioral seizure, which includes a tonic extension of the hindlimbs.[21]

-

Endpoint Assessment: An animal is considered protected if the tonic hindlimb extension component of the seizure is abolished.[21][23]

-

Data Analysis: Calculate the percentage of animals protected in each treatment group. For dose-response studies, the ED₅₀ (the dose protecting 50% of animals) can be calculated using probit analysis.[23] Neurotoxicity can be assessed concurrently using tests like the rotarod assay.

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory properties.[1] Some compounds have shown a remarkable ability to inhibit edema in animal models, with efficacy surpassing that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2]

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effect is measured by the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound Class | % Edema Inhibition | Reference Drug (% Inhibition) | Reference |

| 1,3,4-thiadiazine fragment-containing triazole | 91% | Ibuprofen (82%) | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[25][26] The assay measures the ability of a compound to reduce the local edema induced by the injection of carrageenan, an irritant substance.[25]

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in saline)

-

Plethysmometer or digital calipers

-

Test compounds and vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment with free access to food and water for at least a week before the experiment.[27]

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the baseline reading (V₀).[27][28]

-

Compound Administration: Administer the test compound, vehicle, or standard drug (e.g., Indomethacin, 5-10 mg/kg) via the desired route (i.p. or p.o.).[27][29]

-

Edema Induction: After a set period (typically 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the sub-plantar region of the right hind paw.[26][28][29]

-

Paw Volume Measurement: Measure the paw volume or thickness (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[27][29]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.[27]

-

Calculate the percentage of inhibition of edema for each treated group compared to the control (vehicle) group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100.

-

Analyze data using appropriate statistical tests (e.g., ANOVA).[27]

-

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. botanyjournals.com [botanyjournals.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistnotes.com [chemistnotes.com]

- 16. hereditybio.in [hereditybio.in]

- 17. benchchem.com [benchchem.com]

- 18. [PDF] Synthesis , Characterization and Anticonvulsant Activity of Some Novel 4 , 5-Disubstituted-1 , 2 , 4-Triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. Maximal Electroshock (MES) Test [bio-protocol.org]

- 25. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. inotiv.com [inotiv.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a critical pharmacophore in a wide array of therapeutic agents and a foundational component in energetic materials. The thermal stability of these compounds is a paramount concern, influencing their shelf-life, formulation, processing, and safety profile. 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a substituted 4-amino-1,2,4-triazole, is a molecule of interest for which a thorough understanding of its behavior under thermal stress is essential for its potential applications.

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages data from structurally analogous 1,2,4-triazole derivatives to forecast its thermal behavior. Furthermore, it furnishes detailed, generalized experimental protocols for conducting thermal analyses and presents a plausible decomposition pathway.

Predicted Thermal Behavior and Decomposition

The thermal stability of 1,2,4-triazole derivatives is intrinsically linked to the nature and position of their substituents. The presence of the 4-amino group and the 3,5-bis(methoxymethyl) groups on the triazole ring will be the primary determinants of the thermal behavior of the title compound.

Based on studies of related 4-amino-1,2,4-triazole compounds, the initial decomposition is likely initiated by the loss of the amino group or the fragmentation of the side chains. The triazole ring itself is generally more thermally stable. The decomposition of many 1,2,4-triazole derivatives occurs in one or more distinct steps, often involving endothermic melting followed by exothermic decomposition.[1]

The decomposition of 4-amino-1,2,4-triazolium nitrate, a related compound, is believed to start with a proton transfer, leading to the formation of neutral 4-amino-1,2,4-triazole and nitric acid, which then undergo further decomposition.[2] For 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a similar initial step involving intermolecular interactions or rearrangements is possible. The methoxymethyl side chains may decompose to release formaldehyde or other small molecules. Subsequent, higher-temperature decomposition would likely involve the cleavage of the triazole ring itself, leading to the evolution of nitrogen gas (N₂) and other nitrogen-containing species.[3]

Data Presentation: Thermal Properties of Structurally Related 1,2,4-Triazole Derivatives

To provide a comparative framework, the following table summarizes thermal analysis data for various substituted 1,2,4-triazole derivatives. This data can be used to estimate the potential decomposition range for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

| Compound Name | Analysis Method | Key Thermal Events | Reference |

| 4,4′-Azobis-1,2,4-triazole (ATRZ) | DSC | Exothermic decomposition peak at 308.9 °C (at 5 °C·min⁻¹) | [4] |

| 4,4′-Azobis-1,2,4-triazole (ATRZ) | TGA | Onset of weight loss at 283.7 °C (at 5 °C·min⁻¹) | [4] |

| 1,4-Disubstituted 1,2,3-Triazole Derivative | DSC | Endothermic peaks at 115.6 °C and 145.9 °C (melting); Exothermic peaks at 249.0 °C and 363.6 °C (decomposition) | [5] |

| 1,4-Disubstituted 1,2,3-Triazole Derivative | TGA | No weight loss until 224 °C; two-step weight loss corresponding to decomposition peaks | [5] |

| 3-Amino-1,2,4-triazole | TGA-DTA | Two-stage decomposition | [3] |

Experimental Protocols

The following are detailed, generalized methodologies for the two primary techniques used in thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.[6][7]

Apparatus:

-

Thermogravimetric analyzer with a high-precision microbalance.[7]

-

Programmable furnace.[7]

-

Gas flow controller for inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air) atmospheres.[7]

-

Sample pans (crucibles), typically made of alumina, platinum, or aluminum.

-

Data acquisition and analysis software.[7]

Procedure:

-

Sample Preparation: Weigh a small amount of the sample (typically 5-20 mg) into a clean, tared TGA crucible.[7]

-

Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[3]

-

Temperature Program: Program the instrument to heat the sample at a constant rate (a typical rate is 10 °C/min) over a desired temperature range (e.g., from ambient to 600 °C).[7]

-

Data Acquisition: Initiate the experiment. The instrument will continuously record the sample's mass as a function of temperature.[6]

-

Data Analysis: The resulting data is plotted as a thermogram (mass vs. temperature). The onset temperature of decomposition is determined from the point of initial mass loss. The derivative of the thermogram (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.[8][9]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting point, glass transition, and crystallization, as well as the enthalpy of these transitions.[10]

Apparatus:

-

Differential Scanning Calorimeter with a sample and reference holder.

-

Sample pans (typically aluminum, hermetically sealed for volatile samples).

-

Gas flow controller.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan.[11]

-

Encapsulation: Place a lid on the pan and crimp it to create a seal. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.[3]

-

Temperature Program: Set up a temperature program. A common program involves a heating-cooling-heating cycle to erase the thermal history of the material. A typical heating rate is 10 °C/min.[12]

-

Data Acquisition: Start the experiment. The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The data is plotted as a DSC curve (heat flow vs. temperature). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[12]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Plausible Decomposition Pathway for a 4-Amino-1,2,4-Triazole Derivative

Caption: A plausible decomposition pathway for a substituted 4-amino-1,2,4-triazole.

Conclusion

While direct experimental data on the thermal stability and decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is not currently available in the literature, a robust understanding of its likely behavior can be inferred from related structures. It is anticipated that the compound will exhibit a multi-stage decomposition, with initial fragmentation of the methoxymethyl and amino substituents, followed by the cleavage of the triazole ring at higher temperatures.

The experimental protocols for TGA and DSC outlined in this guide provide a standardized framework for the empirical determination of its thermal properties. Such analysis is crucial for ensuring the safety, stability, and viability of this compound in its intended applications. The provided data on analogous compounds serves as a valuable benchmark for interpreting these future experimental results.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. infinitalab.com [infinitalab.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. s4science.at [s4science.at]

Solubility profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in various solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound. It includes detailed experimental protocols, a template for data presentation, and insights into the general solubility behavior of related 1,2,4-triazole derivatives.

Introduction

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound of interest within pharmaceutical research and development. Understanding its solubility in various solvents is a critical parameter for its formulation, synthesis, purification, and in vitro/in vivo testing. The solubility of a compound influences its bioavailability and therapeutic efficacy. This guide outlines the methodologies to establish a comprehensive solubility profile for this and similar compounds.

Predicted and Qualitative Solubility Profile

Table 1: Qualitative Solubility and Solvent Usage for 1,2,4-Triazole Derivatives

| Solvent Class | Solvent | Observed Use for Related Compounds | Predicted Solubility of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine |

| Polar Protic | Water | Recrystallization of a similar compound from aqueous methanol suggests some water solubility. | Likely sparingly soluble to soluble, especially in the presence of co-solvents. |

| Methanol | Used for recrystallization and as a reaction solvent. | Likely soluble. | |

| Ethanol | Used as a reaction solvent for related compounds.[1][2] | Likely soluble. | |

| Isopropanol | Used for purification of a related triazole. | Likely soluble. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Used as a reaction solvent and for NMR studies.[3][4] | Likely soluble. |

| Dimethylformamide (DMF) | Used as a reaction solvent and for recrystallization.[1][2][5] | Likely soluble. | |

| Acetonitrile | - | Predicted to be soluble based on its polarity. | |

| Nonpolar | Hexane | - | Predicted to have low solubility. |

| Toluene | - | Predicted to have low solubility. |

Note: This table is based on qualitative data and predictions. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine using the widely accepted shake-flask method.

3.1. Materials and Equipment

-

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or other relevant temperatures).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

3.3. Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a Ligand for Metal Complexes

Abstract: This document provides detailed application notes and experimental protocols for the use of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a versatile ligand for the synthesis of novel metal complexes. The protocols are designed for researchers in coordination chemistry, materials science, and drug development. Due to the absence of specific literature on this particular ligand, the synthesis protocol for the ligand is an adapted method from established procedures for structurally similar 3,5-disubstituted-4-amino-1,2,4-triazoles.

Introduction

4-Amino-1,2,4-triazole derivatives are a well-established class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. The nitrogen-rich triazole ring, coupled with the coordinating potential of the exocyclic amino group, allows for diverse coordination modes, leading to the formation of mononuclear, binuclear, and polynuclear complexes with interesting magnetic, electronic, and biological properties. The introduction of methoxymethyl substituents at the 3 and 5 positions is anticipated to enhance the solubility of the resulting metal complexes in organic solvents and potentially introduce additional weak coordination sites through the ether oxygen atoms, offering possibilities for fine-tuning the electronic and steric properties of the complexes.

Potential applications for metal complexes derived from this ligand include:

-

Catalysis: The metal centers coordinated to the triazole ligand could serve as active sites for various catalytic transformations.

-

Bioinorganic Chemistry: Triazole-based metal complexes have shown promise as antimicrobial and anticancer agents.[1] The methoxymethyl groups may influence the lipophilicity and cellular uptake of these complexes.

-

Materials Science: The ability of 4-amino-1,2,4-triazoles to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and magnetism.

Experimental Protocols

Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Adapted Protocol)

This protocol is adapted from the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles. The proposed synthetic route involves the reaction of methoxyacetonitrile with hydrazine sulfate and hydrazine hydrate.

Materials:

-

Methoxyacetonitrile

-

Hydrazine sulfate (N₂H₆SO₄)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethylene glycol

-

Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add hydrazine sulfate (0.1 mol) and ethylene glycol (100 mL).

-

Heat the mixture to 120°C with stirring to dissolve the hydrazine sulfate.

-

In the dropping funnel, prepare a mixture of methoxyacetonitrile (0.2 mol) and hydrazine hydrate (0.3 mol).

-

Add the methoxyacetonitrile/hydrazine hydrate mixture dropwise to the hot hydrazine sulfate solution over a period of 1 hour.

-

After the addition is complete, raise the temperature to 150-160°C and reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water (500 mL) and stir for 30 minutes.

-

Adjust the pH of the solution to ~8 with a 2M NaOH solution to precipitate the product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

-

Dry the purified product in a vacuum oven at 60°C.

Characterization:

The purified product should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

FT-IR spectroscopy: To identify characteristic functional groups.

-

Mass spectrometry: To determine the molecular weight.

-

Elemental analysis: To confirm the elemental composition.

Expected Spectroscopic Data (Hypothetical):

| Technique | Expected Observations |

| ¹H NMR | Singlet for NH₂ protons, singlet for CH₂ protons, singlet for OCH₃ protons. |

| ¹³C NMR | Signal for triazole ring carbons, signal for CH₂ carbon, signal for OCH₃ carbon. |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-O stretch). |

General Protocol for the Synthesis of Metal Complexes

This general protocol can be adapted for the synthesis of various transition metal complexes with 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Materials:

-

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Ligand, L)

-

Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

-

Methanol or Ethanol

-

Deionized water

Equipment:

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the ligand (2 mmol) in hot methanol (20 mL) in a flask.

-

In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol or water (10 mL).

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or refluxed for a few hours, depending on the desired complex.

-

A precipitate will form upon cooling or after a certain reaction time.

-

Collect the colored precipitate by vacuum filtration.

-

Wash the complex with cold methanol and then with diethyl ether.

-

Dry the complex in a vacuum desiccator.

Table 1: Hypothetical Physicochemical Data of Metal Complexes

| Complex (Hypothetical) | Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Cu(L)₂Cl₂] | C₁₀H₁₈Cl₂CuN₈O₄ | Green | 15 | 1.85 |

| [Co(L)₂(NO₃)₂] | C₁₀H₁₈CoN₁₀O₁₀ | Pink | 20 | 4.90 |

| [Zn(L)₂(OAc)₂] | C₁₄H₂₄N₈O₈Zn | White | 12 | Diamagnetic |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Potential Coordination Modes

References

Application Note and Protocol for Determining the Antimicrobial Activity of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compounds featuring the 1,2,4-triazole ring are a significant class of heterocyclic compounds known for a wide array of biological activities, including potent antimicrobial effects.[1][2] Many commercially available drugs, such as the antifungal agents fluconazole and itraconazole, contain this core structure.[3] The antimicrobial mechanism of triazole antifungals often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] The diverse therapeutic applications of 1,2,4-triazole derivatives make them promising candidates for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of a novel compound, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. The primary quantitative method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), supplemented by a qualitative disk diffusion method.

Mandatory Visualizations

Caption: Overall experimental workflow for antimicrobial susceptibility testing.

Caption: General mechanism of action for 1,2,4-triazole antifungal agents.

Materials and Equipment

1.1 Test Compound and Reagents

-

3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Test Compound)

-

Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sabouraud Dextrose Broth/Agar (for fungi)

-

Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Positive Control Antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin Sodium Salt (optional, for viability indication)

1.2 Microbial Strains (Suggested Panel)

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Yeast: Candida albicans (e.g., ATCC 90028)

1.3 Equipment and Consumables

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile Petri dishes (100 mm or 150 mm)

-

Sterile filter paper disks (6 mm diameter)

-

Micropipettes and sterile tips

-

Sterile cotton swabs

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

McFarland turbidity standards (0.5 standard is crucial)

-

Incubator (35 ± 2°C)

-

Biosafety cabinet (Class II)

-

Calipers or ruler for measuring zone diameters

Experimental Protocols

2.1 Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the minimum inhibitory concentration (MIC) of the test compound.[5][6] The procedure should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Step 1: Preparation of Test Compound Stock Solution

-

Prepare a stock solution of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in sterile DMSO at a high concentration (e.g., 10 mg/mL or 10240 µg/mL).

-

Ensure the compound is fully dissolved. This will be the primary stock solution.

Step 2: Preparation of Microbial Inoculum

-

From a pure overnight culture plate, select 3-4 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 3: Microdilution Plate Setup

-

Use a sterile 96-well plate. Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound stock solution (appropriately diluted from the primary stock to twice the highest desired test concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a range of decreasing concentrations.

-

Column 11 will serve as the growth control (broth and inoculum, no compound).

-

Column 12 will serve as the sterility control (broth only).

-

Inoculate all wells (except the sterility control) with 100 µL of the final diluted microbial inoculum. The final volume in each well will be 200 µL.

-

Set up a separate plate for the positive control antibiotic following the same procedure.

Step 4: Incubation

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.

Step 5: MIC Determination

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[5]

2.2 Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is an extension of the MIC test to determine if the compound is microbicidal or microbistatic.

-

Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).

-

Spot-inoculate the aliquot onto a fresh MHA or Sabouraud Dextrose Agar plate.

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

2.3 Protocol 3: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]

-

Prepare MHA plates with a uniform depth of 4 mm.[13]

-

Using a sterile cotton swab, inoculate the entire surface of the agar plate with the standardized microbial suspension (0.5 McFarland). This is often called a lawn culture.[13]

-

Allow the plate to dry for 5-15 minutes.

-

Prepare sterile paper disks by impregnating them with a known amount of the test compound (e.g., 30 µ g/disk ). Allow the solvent (DMSO) to evaporate completely.

-

Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.[12] Also place a positive control antibiotic disk and a negative control disk (impregnated with DMSO only).

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

After incubation, measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using calipers or a ruler.[9]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

| S. aureus | ATCC 25923 | Ciprofloxacin | ||

| B. subtilis | ATCC 6633 | Ciprofloxacin | ||

| E. coli | ATCC 25922 | Ciprofloxacin | ||

| P. aeruginosa | ATCC 27853 | Ciprofloxacin | ||

| C. albicans | ATCC 90028 | Fluconazole |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Ratio (MBC/MIC) |

| S. aureus | ATCC 25923 | |||

| B. subtilis | ATCC 6633 | |||

| E. coli | ATCC 25922 | |||

| P. aeruginosa | ATCC 27853 | |||

| C. albicans | ATCC 90028 | |||

| Note: A ratio of MBC/MIC ≤ 4 is generally considered bactericidal. |

Table 3: Zone of Inhibition Diameters for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |

| S. aureus | ATCC 25923 | Ciprofloxacin (5 µg) | ||

| B. subtilis | ATCC 6633 | Ciprofloxacin (5 µg) | ||

| E. coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||

| P. aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||

| C. albicans | ATCC 90028 | Fluconazole (25 µg) | ||

| Note: Results include the 6 mm disk diameter. |

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpasjournals.com [bpasjournals.com]

- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 7. goums.ac.ir [goums.ac.ir]

- 8. iacld.com [iacld.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. asm.org [asm.org]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

Application Notes and Protocols for the Derivatization of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and derivatization of the scaffold, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a promising starting material for the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.

The derivatization of the 4-amino group of the triazole ring offers a versatile platform for introducing chemical diversity and modulating the pharmacological profile of the resulting compounds. This document outlines key synthetic transformations, including Schiff base formation and N-acylation, and presents exemplary biological data of related 1,2,4-triazole derivatives to guide drug discovery efforts.

Synthesis of Starting Material

A general and effective method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles involves the reaction of a carboxylic acid with hydrazine hydrate. This procedure can be adapted for the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.

Protocol: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles.

Materials:

-

Methoxyacetic acid

-

Hydrazine hydrate (85% solution)

-

High-boiling point solvent (e.g., diethylene glycol)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-